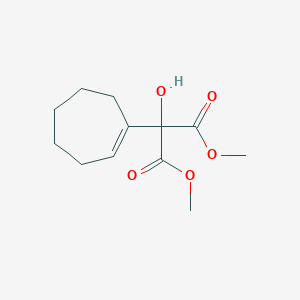
Dimethyl (cyclohept-1-en-1-yl)(hydroxy)propanedioate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Dimethyl (cyclohept-1-en-1-yl)(hydroxy)propanedioate is a chemical compound with the molecular formula C11H16O5 It is known for its unique structure, which includes a cycloheptene ring and a hydroxy group attached to a propanedioate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Dimethyl (cyclohept-1-en-1-yl)(hydroxy)propanedioate typically involves the esterification of cycloheptene-1-carboxylic acid with dimethyl malonate. The reaction is catalyzed by an acid, such as sulfuric acid, and is carried out under reflux conditions. The product is then purified through recrystallization or distillation.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize yield and efficiency. The use of high-purity starting materials and advanced purification techniques ensures the production of a high-quality compound suitable for various applications.
Chemical Reactions Analysis
Types of Reactions
Dimethyl (cyclohept-1-en-1-yl)(hydroxy)propanedioate undergoes several types of chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The ester groups can be reduced to alcohols using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the ester groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Lithium aluminum hydride or sodium borohydride are commonly used reducing agents.
Substitution: Nucleophiles such as amines or alkoxides can be used under basic conditions.
Major Products Formed
Oxidation: Formation of cyclohept-1-en-1-yl ketone or aldehyde derivatives.
Reduction: Formation of cyclohept-1-en-1-yl alcohol derivatives.
Substitution: Formation of substituted esters or amides.
Scientific Research Applications
Dimethyl (cyclohept-1-en-1-yl)(hydroxy)propanedioate has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Dimethyl (cyclohept-1-en-1-yl)(hydroxy)propanedioate involves its interaction with specific molecular targets and pathways. The hydroxy group and ester moieties play a crucial role in its reactivity and interactions. The compound can form hydrogen bonds and undergo nucleophilic attacks, making it a versatile reagent in various chemical processes.
Comparison with Similar Compounds
Similar Compounds
- Dimethyl (cyclohex-1-en-1-yl)(hydroxy)propanedioate
- Dimethyl (cyclopent-1-en-1-yl)(hydroxy)propanedioate
- Dimethyl (cyclooct-1-en-1-yl)(hydroxy)propanedioate
Uniqueness
Dimethyl (cyclohept-1-en-1-yl)(hydroxy)propanedioate is unique due to its seven-membered ring structure, which imparts distinct chemical and physical properties compared to its six-membered and five-membered ring analogs
Properties
CAS No. |
90161-16-3 |
|---|---|
Molecular Formula |
C12H18O5 |
Molecular Weight |
242.27 g/mol |
IUPAC Name |
dimethyl 2-(cyclohepten-1-yl)-2-hydroxypropanedioate |
InChI |
InChI=1S/C12H18O5/c1-16-10(13)12(15,11(14)17-2)9-7-5-3-4-6-8-9/h7,15H,3-6,8H2,1-2H3 |
InChI Key |
HTBXYQPERTVCBU-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C(C1=CCCCCC1)(C(=O)OC)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



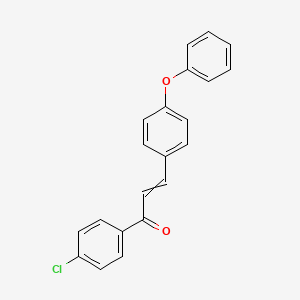
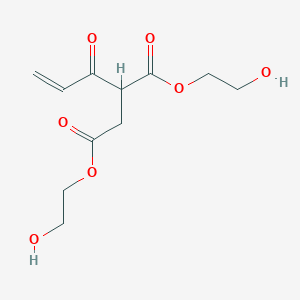
![N-[2,3,4,5-Tetrafluoro-6-(pentafluorophenoxy)phenyl]acetamide](/img/structure/B14371396.png)
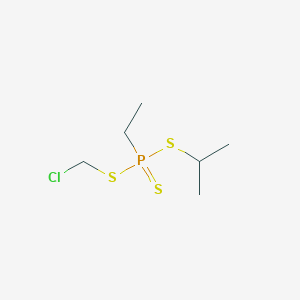
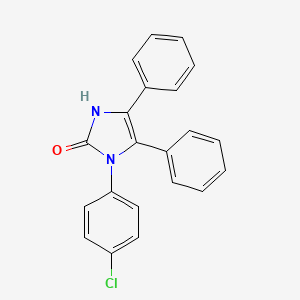
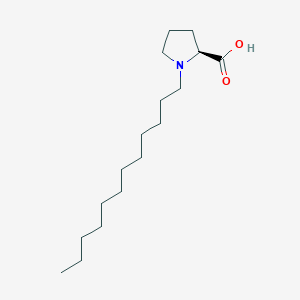
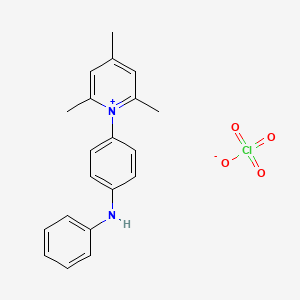
![[4-(2-Ethyl-1-benzofuran-3-carbonyl)-2,6-dimethylphenoxy]acetic acid](/img/structure/B14371432.png)
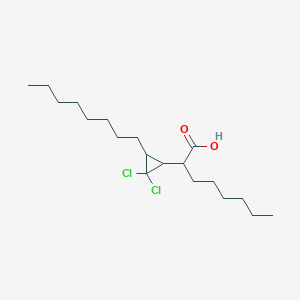

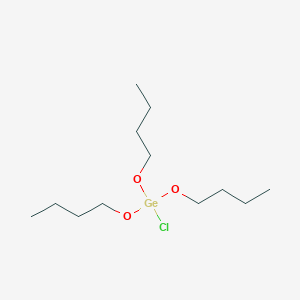
![4-[2-(4-Aminophenyl)hydrazinyl]cyclohexa-3,5-diene-1,2-dione](/img/structure/B14371450.png)

